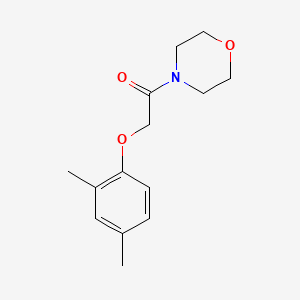
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate, also known as 1,3-DIOX, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless crystalline solid, with a melting point of 124 °C and a boiling point of 145 °C. 1,3-DIOX is a highly reactive compound and is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is based on its ability to form an intramolecular cyclic ether. This cyclic ether is formed by the reaction of anhydrous ammonia with an alkene or alkyne, which produces a 1,3-dioxolane compound. This cyclic ether can then be reacted with a carboxylic acid or an ester to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-tumor properties. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has been shown to have a protective effect against oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate in lab experiments include its low cost and its ease of use. It is also relatively stable in a variety of conditions, and is relatively non-toxic. The main limitation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is that it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has many potential applications in the future. It could be used in the synthesis of new drugs, dyes, and polymers. It could also be used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate could be used in the production of materials for use in medical devices, and in the development of new methods for the synthesis of pharmaceuticals. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate could be used in the study of the biochemical and physiological effects of various compounds, as well as in the development of new treatments for diseases.
Métodos De Síntesis
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate can be synthesized using a variety of methods, including the reaction of anhydrous ammonia with an alkene or alkyne. The reaction of anhydrous ammonia with an alkene or alkyne produces a 1,3-dioxolane compound, which can then be reacted with a carboxylic acid or an ester to produce 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate. Other methods of synthesis include the reaction of 1,3-dioxolane with an alcohol or aldehyde, and the reaction of 1,3-dioxolane with an acid or base.
Aplicaciones Científicas De Investigación
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate has a wide range of applications in scientific research and laboratory experiments. It is used in the synthesis of a variety of organic and inorganic compounds, including drugs and dyes. It is also used in the production of polymers and other materials, and in the synthesis of pharmaceuticals and other chemicals. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants. In addition, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate is used in the synthesis of a variety of organic and inorganic compounds, such as catalysts, surfactants, and antioxidants.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate' involves the condensation of 3-methyloxolane-3-carboxylic acid with phthalic anhydride, followed by cyclization and esterification reactions.", "Starting Materials": ["3-methyloxolane-3-carboxylic acid", "phthalic anhydride", "acetic anhydride", "sulfuric acid", "methanol"], "Reaction": ["Step 1: 3-methyloxolane-3-carboxylic acid is reacted with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to form the intermediate 3-methyloxolane-3-carboxylic acid phthalic anhydride anhydride", "Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the isoindole intermediate", "Step 3: The isoindole intermediate is then esterified with methanol in the presence of sulfuric acid to form the final product, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate."] } | |
Número CAS |
2248378-18-7 |
Nombre del producto |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyloxolane-3-carboxylate |
Fórmula molecular |
C14H13NO5 |
Peso molecular |
275.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



